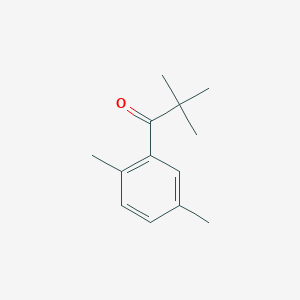
2',2,2,5'-Tetramethylpropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,2,2,5’-Tetramethylpropiophenone is a chemical compound with the molecular formula C13H18O. It is commonly used as a photoinitiator in radical polymerization reactions. The compound is characterized by its unique structure, which includes a ketone group attached to a phenyl ring substituted with methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,2,2,5’-Tetramethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 2’,2,2,5’-Tetramethylpropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to optimize yield and minimize impurities. The final product is then purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 2’,2,2,5’-Tetramethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2’,2,2,5’-Tetramethylpropiophenone has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in radical polymerization reactions, which are essential in the production of various polymers and plastics.
Biology: The compound is used in the study of photochemical reactions and their effects on biological systems.
Medicine: Research into its potential use in drug delivery systems and as a component in pharmaceutical formulations is ongoing.
Industry: It is utilized in the manufacturing of coatings, adhesives, and other materials that require controlled polymerization.
Wirkmechanismus
The primary mechanism of action for 2’,2,2,5’-Tetramethylpropiophenone involves its role as a photoinitiator. Upon exposure to UV light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization process by reacting with monomers to form polymer chains. The efficiency of this process is influenced by the molecular structure of the compound and the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Benzoin methyl ether: Another photoinitiator used in polymerization reactions.
Acetophenone: A simpler ketone with similar reactivity but different applications.
Benzophenone: Used in similar applications but with different photochemical properties.
Uniqueness: 2’,2,2,5’-Tetramethylpropiophenone is unique due to its specific substitution pattern on the phenyl ring, which enhances its photoinitiating properties. This makes it particularly effective in applications requiring precise control over polymerization reactions .
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-6-7-10(2)11(8-9)12(14)13(3,4)5/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPMIFXUCYUHTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557290 |
Source


|
| Record name | 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66390-56-5 |
Source


|
| Record name | 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














